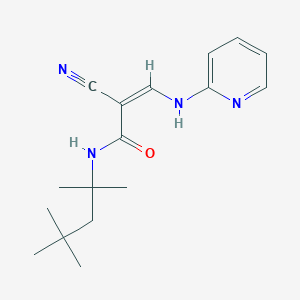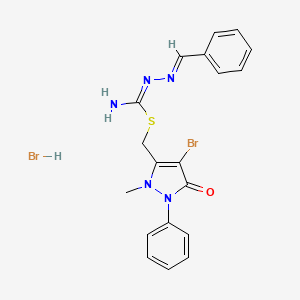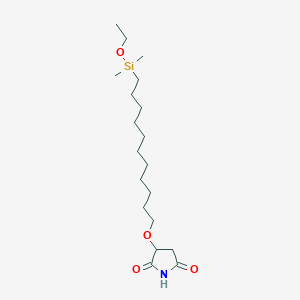![molecular formula C8H7ClN4S B6313892 4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98% CAS No. 1274903-26-2](/img/structure/B6313892.png)
4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole (hereafter referred to as 4AM3M-5CPT) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a member of the triazole family of heterocyclic compounds, which are characterized by their three-membered ring structures containing nitrogen and oxygen atoms. 4AM3M-5CPT has a melting point of 98% and is a white crystalline solid. It is soluble in water, ethanol, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
4AM3M-5CPT has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and is also used as a ligand in coordination chemistry. In addition, it has been used as an inhibitor of enzymes involved in the synthesis of fatty acids, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Wirkmechanismus
The mechanism of action of 4AM3M-5CPT is not well understood. However, it is believed that the compound binds to the active site of the enzyme and inhibits its activity. In addition, it has been suggested that the compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4AM3M-5CPT are not well understood. However, it has been suggested that the compound may have anti-inflammatory and analgesic properties. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4AM3M-5CPT in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use. For example, the compound is not very stable and can easily decompose in the presence of light, heat, or oxygen. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research into 4AM3M-5CPT. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in medicine. In addition, further research could focus on the development of more efficient methods of synthesis and the optimization of the compound's stability and solubility. Finally, research could be conducted into the use of the compound as a catalyst in organic synthesis.
Synthesemethoden
4AM3M-5CPT can be synthesized in the laboratory by a variety of methods. One of the most common methods is the condensation reaction of 2-chlorophenyl-3-aminopropan-1-ol with 5-amino-3-mercapto-1,2,3-triazole. This reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and yields a white crystalline solid.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-3-sulfanyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-8(10)13(14)12-11-7/h1-4,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZXLVUTCBVQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N(N=N2)S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)


